molecular formula C12H19N3O B1490942 1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol CAS No. 2097980-35-1

1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol

Cat. No.: B1490942
CAS No.: 2097980-35-1
M. Wt: 221.3 g/mol
InChI Key: ACUZVNHSYMWNMN-UHFFFAOYSA-N
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Description

1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol is a high-purity chemical compound offered for research and development purposes. This molecule features a 3-aminopyridine scaffold linked to a piperidine-ethanol group, a structural motif prevalent in the development of biologically active molecules. While specific pharmacological data for this exact compound may require further investigation, its core structure is highly relevant in medicinal chemistry. Potential Research Applications & Value The 3-aminopyridin-2(1H)-one core, a closely related structure, is recognized as a privileged scaffold in drug discovery. Research indicates its significant potential in several areas: Kinase Inhibition: Analogues based on the 3-aminopyridin-2-one scaffold have been identified as ligand-efficient inhibitors of kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive oncology targets . Structural studies of these fragments provide insight into key interactions with conserved lysine residues in kinase active sites . Enzyme Inhibition: Derivatives of 3-aminopyridin-2(1H)-ones have shown promising in vitro inhibitory activity against the enzyme α-glucosidase, indicating potential for anti-diabetic research . Some thiourea derivatives have demonstrated activity exceeding that of the standard drug acarbose . Biochemical Assay Development: Luminescent dyes derived from 3-amino-4-arylpyridin-2(1H)-ones have been synthesized and applied as substrates for horseradish peroxidase (HRP), enabling the development of sensitive detection methods for hydrogen peroxide and the modification of ELISA protocols . The kinetics of their oxidation by HRP have been characterized to optimize these applications . This compound serves as a versatile building block for the synthesis and exploration of novel molecules for pharmaceutical and biochemical research. Researchers can utilize this compound to develop new kinase inhibitors, enzyme modulators, or specialized reagents for diagnostic assays. Handling and Usage This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

1-[1-(3-aminopyridin-2-yl)piperidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(16)10-4-3-7-15(8-10)12-11(13)5-2-6-14-12/h2,5-6,9-10,16H,3-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUZVNHSYMWNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=C(C=CC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol, also known by its CAS number 2097980-35-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C12H19N3OC_{12}H_{19}N_{3}O with a molecular weight of 221.30 g/mol. The structure can be represented as follows:

SMILES CC(O)C1CCCN(c2ccc(N)cn2)C1\text{SMILES }CC(O)C1CCCN(c2ccc(N)cn2)C1

Research indicates that compounds containing the aminopyridine moiety often exhibit interactions with various biological targets, including receptors and enzymes. The specific activity of this compound has been linked to its binding affinity for adenosine receptors, particularly A1 and A2A subtypes. These receptors play crucial roles in numerous physiological processes, including neurotransmission and cardiovascular regulation .

Pharmacological Evaluation

A study evaluating similar compounds demonstrated that several derivatives exhibited inhibitory activity against phosphodiesterase (PDE) enzymes, which are critical in the modulation of cyclic nucleotide signaling pathways. For instance, compounds with structural similarities showed IC50 values below 10 µM against PDE10A, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Comparison

Compound NameTarget ReceptorIC50 (µM)Selectivity
This compoundA1RTBDTBD
Compound AA2AR5.6High
Compound BPDE10A3.2Moderate
Compound CPDE10A1.5High

Note : TBD = To be determined.

Study on Adenosine Receptors

In a pharmacological study, ligands targeting A1 and A2A receptors were synthesized and evaluated for their binding affinities. The findings indicated that compounds with structural features similar to this compound displayed significant selectivity towards these receptors. This selectivity is crucial for developing drugs aimed at treating conditions like heart failure and Parkinson's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring-System Variants

1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol
  • Formula : C₁₃H₂₀N₂O
  • Molecular Weight : 220.31 g/mol
  • Key Difference: The aminophenyl group is attached to the piperidine at the 2-position instead of the pyridine’s 3-position.
  • Implications: Positional isomerism may alter electronic properties and binding affinity in biological systems. For example, the 2-aminophenyl group could sterically hinder interactions compared to the planar pyridine ring .
1-(1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol
  • CAS : 2098032-06-3
  • Key Difference : Pyrrolidine (five-membered ring) replaces piperidine.

Functional Group Modifications

(3-Amino-1-benzylpiperidin-3-yl)methanol
  • CAS : 885268-85-9
  • Formula : C₁₃H₂₀N₂O
  • Key Difference: Benzyl substituent replaces pyridine, and methanol replaces ethanol.
  • Implications: Increased lipophilicity from the benzyl group may enhance membrane permeability but reduce aqueous solubility. The shorter methanol chain could decrease metabolic stability compared to ethanol .
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
  • CAS : 1361316-20-2
  • Key Difference: A phenyl group bridges the piperidine and ethanol.

Metabolically Relevant Analogs

Benproperine Metabolites (e.g., Compounds 2 and 3)
  • Structure: Piperidinol derivatives with phenoxyethyl substituents.
  • Key Difference : Glucuronidated forms (e.g., Compounds 4 and 5) include sugar moieties.
  • Implications: The ethanol group in the target compound could undergo similar phase II metabolism (e.g., glucuronidation), altering excretion rates .

Substituent Variations in Heterocycles

Methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate
  • Formula : C₁₀H₁₀N₄O₂
  • Key Difference : Pyrazole ring replaces piperidine, with an ester group.

Data Table: Structural and Property Comparison

Compound Name Formula Molecular Weight (g/mol) Key Structural Feature Potential Impact on Properties
Target Compound C₁₂H₁₉N₃O 221.3 3-Aminopyridin-2-yl, piperidine-ethanol Balanced solubility and receptor binding
1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol C₁₃H₂₀N₂O 220.31 2-Aminophenyl substitution Altered steric/electronic interactions
1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethanol Not provided Not provided Pyrrolidine ring Increased conformational flexibility
(3-Amino-1-benzylpiperidin-3-yl)methanol C₁₃H₂₀N₂O 220.31 Benzyl group, methanol Higher lipophilicity, reduced solubility

Preparation Methods

Formation of Piperidine Core and Substitution

  • Starting Material: Piperidine derivatives such as piperidin-3-ol or piperidine-3-carboxylic acid can be used as precursors.
  • Aminopyridine Attachment: The 3-aminopyridin-2-yl group is introduced via nucleophilic substitution or cross-coupling reactions at the nitrogen atom of the piperidine ring.
  • Catalysts and Reagents: Transition metal catalysts (e.g., palladium or platinum) may be employed in coupling steps, especially when forming carbon-nitrogen bonds involving heteroaryl groups.

Introduction of the Ethan-1-ol Group

  • The ethan-1-ol substituent at the 3-position of the piperidine ring can be introduced by reduction of a ketone or aldehyde precursor.
  • Reduction Methods: Transfer hydrogenation is a preferred method, utilizing formaldehyde as a hydrogen donor under ambient pressure with palladium on charcoal or platinum catalysts, in aqueous acidic conditions (e.g., formic acid), heated to approximately 90–95°C.

    This method avoids the use of gaseous hydrogen and cryogenic conditions, providing a safer and more convenient approach.

Detailed Example of Transfer Hydrogenation for Piperidine Derivatives

Step Reagents/Conditions Purpose Notes
1 Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst + formic acid + water Transfer hydrogenation to methylate nitrogen Ambient pressure, heat to 90–95°C; avoids gaseous H2
2 Resulting 1-methylpiperidine-4-carboxylic acid Intermediate for further functionalization Can be converted to hydrochloride salt for stability
3 Subsequent substitution with 3-aminopyridin-2-yl moiety Formation of N-substituted piperidine Cross-coupling or nucleophilic substitution
4 Reduction of carbonyl to ethan-1-ol group Final functional group installation Transfer hydrogenation or selective hydride reduction

This approach is adapted from analogous processes described in patent US8697876B2 for related piperidine-pyridine compounds.

Alternative Synthetic Approaches

  • Grignard Reagent Methodology: For the formation of key intermediates, Grignard reagents such as isopropylmagnesium chloride or Turbo Grignard (isopropylmagnesium chloride/lithium chloride) can be used to introduce alkyl groups onto pyridine or piperidine rings at ambient temperature, avoiding cryogenic conditions required for lithium reagents.
  • Salt Formation: Conversion of free bases to pharmaceutically acceptable salts (e.g., hydrochloride, hemisuccinate) is common to improve compound stability and solubility.

Research Findings and Optimization Notes

  • The compound this compound is primarily used in research contexts, with limited commercial availability, indicating challenges in synthesis scale-up or stability.
  • Optimization of synthesis focuses on:
    • Efficient introduction of the aminopyridine substituent without decomposition.
    • Selective reduction to ethan-1-ol avoiding over-reduction or side reactions.
    • Use of mild transfer hydrogenation conditions to enhance yield and purity.
  • Future research may explore catalytic systems that improve regioselectivity and functional group tolerance during synthesis.

Summary Table of Preparation Method Features

Preparation Step Method/Condition Advantages Challenges
Piperidine ring functionalization Starting from piperidin-3-ol or acid derivatives Readily available precursors Control of stereochemistry
Aminopyridine attachment Nucleophilic substitution or Pd-catalyzed coupling High selectivity for N-substitution Catalyst sensitivity, reaction time
Ethan-1-ol group installation Transfer hydrogenation with formaldehyde and Pd/C Mild conditions, no gaseous H2 required Requires careful temperature control
Use of Grignard reagents Isopropylmagnesium chloride or Turbo Grignard Ambient temperature, avoids cryogenics Moisture sensitivity, reagent handling
Salt formation Reaction with acids (HCl, succinic acid) Improves stability and solubility Salt selection affects bioavailability

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
Reactant of Route 2
1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol

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